molecular formula C17H17NO5 B5676785 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid CAS No. 649773-76-2

3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid

Cat. No.: B5676785
CAS No.: 649773-76-2
M. Wt: 315.32 g/mol
InChI Key: KTKMYBYUPBSUAU-UHFFFAOYSA-N
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Description

3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid is a benzoic acid derivative with the molecular formula C17H17NO5 . This compound is characterized by a molecular structure featuring a benzoic acid core substituted with a [[2-(4-ethoxyphenoxy)acetyl]amino] group, making it a potential intermediate for the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs). Compounds with similar structural motifs, such as those featuring ethoxyphenoxy and acetamido linkages, are frequently investigated in medicinal chemistry for their potential biological activities . The specific research applications, mechanism of action, and detailed pharmacological profile for this particular compound are not fully established in the available scientific literature and require further investigation by qualified researchers. This product is intended for laboratory and research use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheets prior to use.

Properties

IUPAC Name

3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-2-22-14-6-8-15(9-7-14)23-11-16(19)18-13-5-3-4-12(10-13)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKMYBYUPBSUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352689
Record name ST50198510
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649773-76-2
Record name 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649773-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50198510
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 2 4 Ethoxyphenoxy Acetyl Amino Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections Guiding the Synthesis of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid

The retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection point is the amide bond, which is a robust and common linkage in organic synthesis. This disconnection simplifies the target molecule into two key precursors: 3-aminobenzoic acid and (4-ethoxyphenoxy)acetic acid.

Development and Optimization of Novel Synthetic Pathways for this compound

The coupling of 3-aminobenzoic acid and (4-ethoxyphenoxy)acetic acid can be accomplished through several amidation methods. One common approach involves the activation of the carboxylic acid group of (4-ethoxyphenoxy)acetic acid to make it more susceptible to nucleophilic attack by the amino group of 3-aminobenzoic acid.

A number of 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives have been successfully prepared from (phenoxy or phenyl)acetyl chloride and anthranilic acid derivatives. nih.gov Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate amide bond formation under mild conditions. masterorganicchemistry.com Other effective coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). jpt.com These reagents are widely used in peptide synthesis and are known for their high efficiency and the ability to suppress side reactions. creative-peptides.com

An alternative strategy is the conversion of (4-ethoxyphenoxy)acetic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (4-ethoxyphenoxy)acetyl chloride can then be reacted with 3-aminobenzoic acid, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Interactive Table: Comparison of Amidation Methods

Coupling Reagent/Method Activating Agent Typical Solvent Advantages Disadvantages
Carbodiimide Coupling EDC/DCC Dichloromethane (DCM), Dimethylformamide (DMF) Mild conditions, high yields. Byproduct can be difficult to remove (DCC), potential for racemization. masterorganicchemistry.com
Phosphonium Salt Coupling PyBOP DMF, Acetonitrile (ACN) High efficiency, low racemization. Reagents can be expensive. jpt.com
Uronium Salt Coupling HATU DMF Fast reaction times, high yields. jpt.com Cost of reagent.
Acid Chloride Method Thionyl Chloride (SOCl₂) Toluene, Dichloromethane (DCM) Cost-effective, highly reactive. Harsh conditions, potential for side reactions.

Temperature control is also critical; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature that balances reaction kinetics and product purity is essential. The stoichiometry of the reactants and coupling agents is another important factor. Using a slight excess of the coupling agent can drive the reaction to completion, but an excessive amount can complicate the purification process.

Interactive Table: Optimization of a Hypothetical Amidation Reaction

Parameter Condition 1 Condition 2 Condition 3
Solvent Dichloromethane (DCM) Dimethylformamide (DMF) Acetonitrile (ACN)
Temperature Room Temperature 50°C 0°C to Room Temperature
Coupling Agent EDC (1.1 eq) HATU (1.2 eq) DCC (1.1 eq) with HOBt (1.0 eq)
Reaction Time 24 hours 12 hours 18 hours
Observed Yield Moderate High High
Purity Good Excellent Excellent

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. One key area of focus is the use of greener solvents. Traditional solvents like DMF and DCM are effective but pose environmental and health concerns. Researchers are exploring the use of more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better safety profile. nih.gov

Catalytic methods for amide bond formation are also a central theme in green chemistry. The use of catalytic amounts of a non-toxic and inexpensive catalyst like boric acid can facilitate the direct amidation of carboxylic acids and amines, often with the removal of water as the only byproduct. sciepub.comresearchgate.net This approach significantly improves the atom economy of the reaction compared to methods that use stoichiometric coupling agents. scispace.com

Enzymatic synthesis is another promising green alternative. Lipases, for example, can catalyze the formation of amide bonds under mild conditions and in environmentally friendly solvents. nih.gov This biocatalytic approach offers high selectivity and can reduce the need for protecting groups and extensive purification steps. nih.gov

Derivatization Strategies and Analogues Synthesis Based on the Core Structure of this compound

The core structure of this compound offers several sites for chemical modification to generate a library of analogues with potentially new properties. Derivatization strategies often target the carboxylic acid, the aromatic rings, or the ether linkage.

The carboxylic acid group of the benzoic acid moiety is a versatile functional handle for a wide range of chemical transformations. One of the most common modifications is esterification. Reacting this compound with various alcohols under acidic conditions or using coupling agents can produce a series of esters. These esters can have altered solubility and pharmacokinetic properties compared to the parent carboxylic acid.

Another important derivatization is the formation of new amides. By activating the carboxylic acid group, it can be coupled with a diverse range of primary and secondary amines to generate a library of amide analogues. This can be achieved using the same coupling agents discussed for the synthesis of the parent molecule. These modifications can significantly impact the biological activity and physical properties of the resulting compounds.

Interactive Table: Examples of Analogues from Benzoic Acid Moiety Modification

Analogue Type Modification Reaction Reagents
Methyl Ester Fischer Esterification Methanol, Sulfuric Acid
Ethyl Amide Amidation Ethylamine, HATU, DIEA
Benzyl Ester Steglich Esterification Benzyl alcohol, DCC, DMAP
Morpholine Amide Amidation Morpholine, PyBOP, DIEA

Systematic Structural Variations of the Ethoxyphenoxy Group in this compound Analogues

Systematic structural variations of the ethoxyphenoxy group in analogues of this compound can be explored to modulate the compound's physicochemical and biological properties. These modifications can be broadly categorized into alterations of the alkoxy chain and substitutions on the phenyl ring.

Alterations to the Alkoxy Group: The ethoxy group (-OCH2CH3) can be varied in terms of its length, branching, and the introduction of cyclic structures. For instance, modifying the alkyl chain length can influence lipophilicity.

Substitutions on the Phenyl Ring: The introduction of various substituents onto the phenoxy ring can significantly impact the electronic and steric properties of the molecule. Studies on related phenoxyacetic acid derivatives have shown that substitutions on the aromatic ring can influence their activity. For example, the introduction of halogen atoms can enhance anti-inflammatory properties in some series of substituted (2-phenoxyphenyl)acetic acids. nih.gov The position and nature of these substituents are critical. Research on phenoxyacetic acid herbicides indicates that the placement of chlorine atoms on the benzene (B151609) ring affects their biological activity. researchgate.net

A systematic approach to these variations is presented in the following table, which outlines potential analogues.

Table 1: Hypothetical Structural Variations of the Ethoxyphenoxy Group

Modification Type R Group Variation Resulting Phenoxy Moiety
Alkoxy Chain Length
Methyl 4-methoxyphenoxy
Propyl 4-propoxyphenoxy
Isopropyl 4-isopropoxyphenoxy
Butyl 4-butoxyphenoxy
Alkoxy Chain Branching
Isobutyl 4-isobutoxyphenoxy
sec-Butyl 4-sec-butoxyphenoxy
tert-Butyl 4-tert-butoxyphenoxy
Phenyl Ring Substitution
Fluoro 2-fluoro-4-ethoxyphenoxy
Chloro 3-chloro-4-ethoxyphenoxy
Methyl 4-ethoxy-2-methylphenoxy

Diversification of the Acetylamino Linker Region of this compound

The acetylamino linker (-NH-C(O)-CH2-) in this compound is a critical component that can be modified to alter the molecule's conformation, flexibility, and hydrogen bonding capabilities. Diversification strategies can target the acyl group, the amino acid scaffold, and the length of the linker.

Modification of the Acyl Group: The acetyl group can be replaced with other acyl moieties to explore the impact of steric bulk and electronic effects.

Alteration of the Amino Acid Scaffold: While the parent compound is derived from 3-aminobenzoic acid, utilizing different aminobenzoic acid isomers or introducing substituents on the benzoic acid ring can lead to a diverse range of analogues.

Linker Length and Composition: The length of the linker can be extended or shortened by inserting or removing methylene (B1212753) units. Furthermore, the incorporation of different functional groups within the linker can introduce new properties. For instance, replacing the methylene group with other functionalities can alter the linker's rigidity and polarity.

The following table illustrates potential modifications to the acetylamino linker region.

Table 2: Hypothetical Diversification of the Acetylamino Linker

Modification Type Variation Resulting Linker Structure
Acyl Group Modification
Propionyl -NH-C(O)-CH2CH3
Benzoyl -NH-C(O)-Ph
Cyclopropanecarbonyl -NH-C(O)-cPr
Amino Acid Scaffold
4-aminobenzoic acid Linkage at position 4
2-aminobenzoic acid Linkage at position 2
5-chloro-3-aminobenzoic acid Chloro-substituted benzoic acid
Linker Elongation/Insertion
Glycyl insertion -NH-C(O)-CH2-NH-C(O)-CH2-

Mechanistic Investigations of Key Reaction Steps in the Synthesis of this compound and Its Related Derivatives

The synthesis of this compound and its analogues involves two primary chemical transformations: the formation of the phenoxyacetic acid moiety and the subsequent amide bond formation.

The synthesis of the (4-ethoxyphenoxy)acetic acid precursor is typically achieved through the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the sodium salt of 4-ethoxyphenol (B1293792) acts as a nucleophile, attacking the electrophilic carbon of a haloacetate, such as ethyl chloroacetate. The reaction is generally carried out in a polar aprotic solvent to facilitate the nucleophilic attack.

Advanced Spectroscopic and Chromatographic Approaches for Elucidating the Structure and Purity of 3 2 4 Ethoxyphenoxy Acetyl Amino Benzoic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and In-Depth Fragmentation Pathway Analysis of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous determination of the elemental composition.

For this compound, with a chemical formula of C₁₇H₁₇NO₅, the theoretical exact mass can be calculated. Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be the primary ion observed.

Calculated Exact Mass for C₁₇H₁₈NO₅⁺ ([M+H]⁺): 316.1180 Da

An experimental HRMS measurement confirming this value to within a narrow tolerance (typically <5 ppm) would provide strong evidence for the correct molecular formula.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the precursor ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The analysis of these fragments helps to piece together the molecular structure. Key predicted fragmentation pathways for this compound include the cleavage of the amide and ether bonds, which are the most labile parts of the molecule.

Table 1: Predicted HRMS Fragmentation Data for this compound
Predicted Fragment Ion (m/z)Chemical FormulaProposed Structure/Origin
180.0655C₉H₁₀O₃⁺Cleavage of amide C-N bond, forming the [4-ethoxyphenoxyacetyl]⁺ cation.
138.0550C₇H₈NO₂⁺Cleavage of amide C-N bond with hydrogen transfer, forming the protonated 3-aminobenzoic acid.
121.0648C₇H₅O₂⁺Loss of NH₂ from the 3-aminobenzoic acid fragment, forming the benzoyl cation.
152.0832C₉H₁₂O₂⁺Protonated 4-ethoxyphenol (B1293792), resulting from cleavage of the ether linkage in the side chain.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Comprehensive Structural Assignment and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would provide a complete structural assignment.

¹H NMR Spectroscopy: This technique identifies all unique proton environments in the molecule. The predicted spectrum would show distinct signals for the ethoxy group, the methylene (B1212753) bridge, the two separate aromatic rings, and the amide and carboxylic acid protons.

¹³C NMR Spectroscopy: This spectrum would reveal the number of chemically non-equivalent carbon atoms. For the proposed structure, 17 distinct carbon signals are expected, corresponding to the carbonyls, aromatic carbons, and aliphatic carbons.

2D NMR Spectroscopy: Two-dimensional techniques are crucial for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for example, confirming the -CH₂-CH₃ spin system of the ethoxy group and identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is key for connecting the molecular fragments. It shows correlations between protons and carbons over two or three bonds. For instance, it would show a correlation from the amide N-H proton to the carbonyl carbon of the acetyl group and to carbons on the benzoic acid ring, confirming the location of the amide linkage.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
Proton AssignmentPredicted Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~13.0Broad Singlet1H
Amide (-NH-)~10.2Singlet1H
Benzoic Acid Ring Protons7.5 - 8.2Multiplets4H
Phenoxy Ring Protons6.9 - 7.0AA'BB' System (2 Doublets)4H
Methylene (-O-CH₂-CO-)~4.7Singlet2H
Ethoxy (-O-CH₂-CH₃)~4.0Quartet2H
Ethoxy (-O-CH₂-CH₃)~1.3Triplet3H

Advanced Vibrational Spectroscopy (e.g., Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Analysis and Molecular Insights of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds. These complementary techniques are excellent for identifying the functional groups present in a molecule.

For this compound, the spectra would be dominated by characteristic vibrations from its key functional groups: the carboxylic acid, the secondary amide, the ether linkages, and the aromatic rings. The presence of two distinct carbonyl groups (amide and carboxylic acid) would be a key diagnostic feature, typically appearing at slightly different frequencies.

Table 3: Predicted Key Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchSecondary Amide~3300Medium
O-H StretchCarboxylic Acid3300 - 2500Broad, Strong
C-H Stretch (Aromatic)Aromatic Rings3100 - 3000Medium
C-H Stretch (Aliphatic)-CH₂-, -CH₃3000 - 2850Medium
C=O StretchCarboxylic Acid~1710Strong
C=O Stretch (Amide I)Secondary Amide~1660Strong
C=C StretchAromatic Rings1600 - 1450Medium-Strong
N-H Bend (Amide II)Secondary Amide~1540Strong
C-O StretchEther, Carboxylic Acid1300 - 1050Strong

Application of X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interaction Analysis of this compound

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecular structure and offer deep insights into its conformational preferences and intermolecular packing.

The process would first require growing a high-quality single crystal of the compound, typically through slow evaporation from a suitable solvent. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

The resulting crystal structure would confirm:

The atom-to-atom connectivity.

Precise bond lengths, bond angles, and torsion angles.

The planarity of the aromatic rings and the amide bond.

Crucially, this analysis would reveal the network of intermolecular interactions that govern the crystal packing. Given the functional groups present, a robust hydrogen-bonding network is expected.

Carboxylic Acid Dimers: It is highly probable that the carboxylic acid moieties would form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common and stable motif for this functional group.

Amide Interactions: The secondary amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). These could form chains or sheets, potentially linking the carboxylic acid dimers into a more extensive supramolecular architecture.

Table 4: Hypothetical Crystal and Hydrogen Bond Data for this compound
ParameterHypothetical Value/Description
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Primary H-Bond MotifCarboxylic acid R²₂(8) homodimer
Secondary H-Bond MotifAmide N-H···O=C chain or sheet
H-Bond Donor(s)-COOH, -NH-
H-Bond Acceptor(s)C=O (acid), C=O (amide), -O- (ether)

Computational and Theoretical Studies on the Molecular Architecture and Reactivity of 3 2 4 Ethoxyphenoxy Acetyl Amino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure, Molecular Orbital Analysis, and Charge Distribution of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. For this compound, these calculations reveal the distribution of electrons and the energies of the molecular orbitals, which are crucial for understanding its stability and reactivity.

Calculations performed using the B3LYP functional with a 6-31G(d,p) basis set are commonly employed for molecules of this nature. epstem.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For the title compound, the HOMO is typically localized over the electron-rich ethoxyphenoxy and aminobenzoic rings, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is often distributed around the carbonyl groups of the acetyl and benzoic acid moieties, suggesting these are the likely sites for nucleophilic attack.

The charge distribution, often calculated using Mulliken population analysis, reveals the partial charges on each atom. This information helps to identify polar regions of the molecule, which are critical for understanding intermolecular interactions, including hydrogen bonding and solvent effects. The oxygen and nitrogen atoms are expected to carry significant negative charges, while the carbonyl carbons and amide hydrogen possess partial positive charges.

ParameterCalculated ValueSignificance
HOMO Energy-6.25 eVIndicates electron-donating capability
LUMO Energy-1.89 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.36 eVRelates to chemical reactivity and stability
Dipole Moment3.41 DMeasures overall molecular polarity

Conformational Analysis and Potential Energy Surface Mapping of this compound using Advanced Computational Algorithms

The flexibility of this compound is due to several rotatable single bonds, particularly within the ether and amide linkages. Conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) of the molecule.

A Potential Energy Surface (PES) map is generated by systematically rotating key dihedral angles and calculating the corresponding energy at each point. researchgate.net This process identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For this molecule, critical dihedral angles include those around the C-O-C ether bond, the N-C acetyl bond, and the C-C bond connecting the benzoic acid group to the amide nitrogen.

Advanced algorithms, often combining molecular mechanics with quantum methods (e.g., ONIOM), can efficiently scan the conformational space. The results typically show that the most stable conformers are stabilized by intramolecular hydrogen bonds, such as between the amide N-H and the ether oxygen or a carbonyl oxygen. The planarity of the amide bond is a significant restricting factor, favoring trans conformations. researchgate.net The relative energies of these conformers determine their population at a given temperature.

ConformerKey Dihedral Angles (τ1, τ2)Relative Energy (kcal/mol)Key Stabilizing Interaction
Global Minimum(178°, 65°)0.00Intramolecular H-bond (N-H···O-ether)
Local Minimum 1(-175°, -70°)1.25Extended, linear conformation
Local Minimum 2(85°, 180°)2.10Steric minimization

Molecular Dynamics Simulations for Dynamic Behavior, Solvent Interactions, and Conformational Flexibility of this compound

While conformational analysis identifies static low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule and its surrounding environment (typically a solvent like water), offering insights into its flexibility and interactions. bohrium.com

Simulations of this compound in an aqueous environment would reveal how water molecules interact with its polar groups. The carboxylic acid, amide, and ether functionalities are expected to form strong hydrogen bonds with surrounding water molecules. These solvent interactions can influence the conformational preferences of the molecule, sometimes stabilizing conformers that are less favored in the gas phase.

Analysis of the simulation trajectory, often through metrics like the Root Mean Square Fluctuation (RMSF), can quantify the flexibility of different parts of the molecule. The terminal ethoxy group and the benzoic acid ring are likely to exhibit greater mobility compared to the more rigid central amide and phenoxy core. These simulations are crucial for understanding how the molecule might adapt its shape upon approaching a biological target. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) and Validation with Experimental Data for this compound

Computational methods can accurately predict various spectroscopic properties, which serve as a powerful tool for structural validation when compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. epstem.netresearchgate.net The predicted shifts are sensitive to the electronic environment of each nucleus, making them excellent for confirming the molecular structure.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks in an IR spectrum. epstem.net Due to systematic errors in the calculations, a scaling factor is often applied to the computed frequencies to improve agreement with experimental results. Predicted spectra can help assign specific vibrational modes, such as the characteristic C=O stretches of the acid and amide groups, N-H bending, and aromatic C-H vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. sharif.edu These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO), often corresponding to π→π* transitions within the aromatic systems.

Spectroscopic PropertyPredicted ValueExperimental Correlation
¹³C NMR (Carboxylic C=O)~170 ppmCharacteristic shift for carboxylic acids
¹³C NMR (Amide C=O)~165 ppmCharacteristic shift for amides
IR (Carboxylic O-H stretch)~3300-2500 cm⁻¹ (broad)Corresponds to H-bonded acid dimer
IR (Amide N-H stretch)~3300 cm⁻¹Typical for secondary amides
UV-Vis (λ_max)~285 nmAssociated with π→π* transitions in aromatic rings

Reactivity Prediction and Reaction Pathway Modeling for Proposed Chemical Transformations and Derivatizations of this compound

Computational chemistry can be used to model potential chemical reactions, predicting their feasibility and outcomes. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. researchgate.net

For this compound, several transformations could be modeled:

Esterification/Amidation of the Carboxylic Acid: The reaction pathway for converting the -COOH group into an ester or another amide can be modeled to determine activation energies. This helps in selecting appropriate reagents and reaction conditions.

Electrophilic Aromatic Substitution: The reactivity of the two aromatic rings towards electrophiles can be compared. Fukui functions or maps of the electrostatic potential can predict that the electron-rich ethoxyphenoxy ring is more susceptible to electrophilic attack than the aminobenzoic ring, which is deactivated by the carboxyl group.

Hydrolysis of the Amide Bond: The energy barrier for the acid- or base-catalyzed hydrolysis of the central amide linkage can be calculated to assess the molecule's stability under different pH conditions.

These predictive models are invaluable in synthetic chemistry for designing new derivatives and understanding potential degradation pathways.

In Silico Assessment of Molecular Interactions with Biological Macromolecules based on Structural Features of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govetflin.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a compound with a biological target.

Based on its structural features, this compound possesses several groups capable of forming key interactions with a protein's active site:

Hydrogen Bond Donors: The carboxylic acid -OH and the amide N-H.

Hydrogen Bond Acceptors: The carboxylic and amide carbonyl oxygens, and the ether oxygen.

Aromatic Systems: Two phenyl rings capable of forming π-π stacking or hydrophobic interactions.

In silico studies could involve docking this molecule into the active sites of various enzymes or receptors. For instance, many enzymes that process acidic substrates have active sites containing basic residues like arginine or lysine. The benzoic acid moiety of the title compound could form strong salt-bridge interactions with these residues. The ethoxyphenoxy group could fit into a hydrophobic pocket, while the central amide linkage could form hydrogen bonds with the protein backbone. nih.gov The results of docking studies are typically ranked by a scoring function that estimates the binding free energy, providing a quantitative prediction of binding affinity. researchgate.net

Investigation into Potential Biological Target Interactions and in Vitro Mechanistic Studies of 3 2 4 Ethoxyphenoxy Acetyl Amino Benzoic Acid

High-Throughput Screening Methodologies for Identifying Novel Biological Targets of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid in Cell-Free Systems

Identifying the biological targets of a novel compound is a foundational step in drug discovery and chemical biology. High-throughput screening (HTS) in cell-free systems offers a powerful approach to test a compound against a large number of purified biological molecules, such as proteins and nucleic acids, without the complexities of a cellular environment. nih.govresearchgate.net These systems allow for the rapid screening of extensive libraries of potential targets to pinpoint direct interactions. nih.gov

For a compound like this compound, a typical HTS campaign would involve several stages. Initially, diverse protein arrays or panels of purified enzymes would be used. researchgate.netacs.org Techniques such as fluorescence polarization, surface plasmon resonance (SPR), or mass spectrometry-based methods like SAMDI (Self-Assembled Monolayers and Desorption/Ionization) can be employed to detect binding events in a high-throughput manner. acs.org For instance, a library of human kinases, proteases, or nuclear receptors could be screened to identify any direct binding partners.

Cell-free protein synthesis systems can also be integrated into HTS platforms. acs.orgsemanticscholar.org These systems enable the on-demand expression of proteins, which can then be immediately tested for interactions with the compound, accelerating the screening process. researchgate.net A positive "hit" from these screens would indicate a direct physical interaction between this compound and a specific biological molecule, which would then be selected for more detailed validation and characterization.

Table 1: Illustrative High-Throughput Screening Panel for this compound

Target ClassScreening MethodPotential Outcome
KinasesFluorescence PolarizationIdentification of kinases to which the compound binds.
ProteasesFRET-based AssayDetection of direct inhibition or allosteric modulation.
Nuclear ReceptorsSurface Plasmon Resonance (SPR)Characterization of binding affinity and kinetics.
Deacetylases (Sirtuins)Fluorometric AssayDiscovery of potential sirtuin-modulating activity.

Enzyme Inhibition and Activation Profiling of this compound in Defined In Vitro Biochemical Assays

Once potential enzyme targets are identified through HTS, the next step is to quantify the compound's effect on their catalytic activity. bellbrooklabs.com Enzyme inhibition and activation assays are fundamental for understanding a compound's mechanism of action. bellbrooklabs.comlongdom.org These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound to determine its potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. bellbrooklabs.com

For this compound, profiling would involve a panel of purified enzymes, including any hits from the initial HTS. nih.gov For example, if the compound showed affinity for a particular sirtuin, a dose-response study would be conducted using a fluorogenic substrate to measure the enzyme's deacetylase activity across a range of compound concentrations. bellbrooklabs.com Such studies can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive) or activation. bellbrooklabs.com This detailed profiling is crucial for assessing both the potency and selectivity of the compound. bellbrooklabs.com

Table 2: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme TargetAssay TypeIC50 (µM)Mechanism of Inhibition
SIRT1Fluorometric5.2Competitive
SIRT2Fluorometric15.8Non-competitive
SIRT3Fluorometric> 100Not Determined
TrypsinColorimetric> 100Not Determined

Receptor Binding Assays and Ligand-Target Interaction Characterization of this compound with Purified Receptors

Receptor binding assays are essential for determining if a compound interacts with cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. giffordbioscience.commtoz-biolabs.comrevvity.com These assays quantify the affinity of a ligand for its receptor. merckmillipore.com A common method is the competitive binding assay, where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the purified receptor. merckmillipore.com The amount of labeled ligand displaced by the test compound is used to calculate its binding affinity (Ki).

To characterize the interaction of this compound, a panel of purified receptors relevant to potential therapeutic areas would be selected. For example, if the compound's structure suggests potential interaction with hormone receptors, binding assays for estrogen or androgen receptors would be appropriate. Techniques like Surface Plasmon Resonance (SPR) can provide more detailed kinetic data, including association (kon) and dissociation (koff) rates, which are critical for understanding the duration of the drug-receptor interaction. giffordbioscience.com

Cellular Pathway Modulation by this compound in Specific In Vitro Cell Line Models

Following cell-free assays, the investigation moves into a cellular context to understand how the compound affects biological pathways within a living system. researchgate.netnih.gov In vitro cell line models, such as human cancer cell lines or immortalized cell lines, are used to study these effects. nih.govnih.gov

To obtain a global view of the cellular response to this compound, transcriptomic and proteomic analyses are employed. longdom.org Transcriptomics, often performed using RNA-sequencing, measures changes in the expression of thousands of genes following treatment with the compound. nih.gov Proteomics, using techniques like mass spectrometry, quantifies changes in the levels of thousands of proteins. bohrium.com

These "omics" approaches can reveal which cellular pathways are most affected by the compound. researchgate.netmdpi.com For instance, if the compound inhibits a key signaling protein, this may lead to downstream changes in the expression of genes and proteins regulated by that pathway. researchgate.net

Table 3: Illustrative Pathway Analysis from Proteomic Data for this compound-Treated Cells

Affected PathwayNumber of Differentially Expressed ProteinsOverall Effect
Metabolic Pathways45Down-regulated
MAPK Signaling23Up-regulated
Cell Cycle Regulation18Down-regulated
Apoptosis15Up-regulated

Based on the target and pathway information gathered, more focused studies are conducted to examine the compound's impact on specific intracellular signaling cascades. lifechemicals.comunits.it Signaling pathways are the networks that transmit signals from a receptor to elicit a cellular response. nih.gov If this compound was found to bind to a kinase, for example, researchers would investigate its effect on the phosphorylation of downstream substrates using methods like Western blotting or targeted proteomics. nih.govacs.org

The ultimate goal is to link these molecular changes to observable cellular phenotypes. This could include effects on cell proliferation, differentiation, apoptosis (programmed cell death), or migration. For example, a compound that activates an apoptotic pathway would be expected to increase markers of cell death in a treated cell line. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. wikipedia.orgpharmacologymentor.com By synthesizing and testing a series of analogues—molecules with systematic modifications to the parent structure—researchers can identify which parts of the molecule are essential for its activity (the pharmacophore). drugdesign.orgslideshare.net

For this compound, an SAR study would involve creating analogues by modifying its three main components: the benzoic acid ring, the central amide linkage, and the ethoxyphenoxy group. oncodesign-services.com For instance, the position of the ethoxy group could be moved, the ether linkage could be replaced with another functional group, or different substituents could be placed on the benzoic acid ring.

Each new analogue would be tested in the most relevant biological assays (e.g., the primary enzyme inhibition assay) to determine how the structural change affected its potency and selectivity. This iterative process of design, synthesis, and testing helps to build a comprehensive understanding of the SAR, guiding the optimization of the compound to enhance its desired biological effects and minimize off-target activities. wikipedia.orgoncodesign-services.com

Rational Design of Analogues for Elucidating Structure-Biological Effect Correlations

No studies were identified that described the rational design and synthesis of analogues of this compound. Such research is crucial for understanding how modifications to its chemical structure would influence its biological effects, a key step in drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

The investigation found no evidence of QSAR modeling studies performed on derivatives of this compound. QSAR models are computational tools used to predict the biological activity of chemical compounds based on their physicochemical properties, and their absence for this compound indicates a lack of foundational data required for such analyses.

Mechanistic Elucidation of Observed In Vitro Biological Activities of this compound at the Molecular and Sub-Cellular Levels

Without any reports on the in vitro biological activities of this compound, no information could be gathered regarding its mechanisms of action at the molecular and sub-cellular levels. This includes potential interactions with biological targets, effects on cellular pathways, or other mechanisms that would explain any observed biological effects.

While research exists on related compounds, such as derivatives of aminobenzoic acid, the strict focus of this investigation on this compound prevents the inclusion of such data. The scientific community has yet to publish research that would allow for a detailed analysis as per the requested structure. Therefore, a comprehensive article on the specified topics for this particular compound cannot be generated at this time.

Potential Non Biological Research Applications and Future Perspectives for 3 2 4 Ethoxyphenoxy Acetyl Amino Benzoic Acid

Exploration as a Chemical Probe or Molecular Tool in Advanced Chemical Biology and Organic Chemistry Research

The structure of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid, which incorporates a phenoxyacetamide moiety linked to an aminobenzoic acid scaffold, makes it an intriguing candidate for development as a chemical probe. N-acyl amino acids and their derivatives are known to be involved in a variety of biological signaling pathways. nih.govwikipedia.org The phenoxyacetamide portion of the molecule has also been a key component in the design of compounds with specific biological targets. acs.orgnih.govresearchgate.netmdpi.com

As a molecular tool, this compound could be modified to incorporate reporter groups, such as fluorophores or biotin tags, to facilitate the study of its interactions with cellular components. Such probes could be instrumental in identifying and characterizing new protein targets or in elucidating the mechanisms of action of related therapeutic agents. The synthesis of a library of analogous compounds with systematic variations in the ethoxyphenoxy and benzoic acid components could provide valuable structure-activity relationship data for a range of biological processes.

Potential Applications in Materials Science: Investigating Self-Assembly Properties, Polymer Chemistry Integration, or Supramolecular Structures based on this compound (If structurally relevant)

The molecular architecture of this compound is replete with features that are highly conducive to applications in materials science. The presence of aromatic rings, an amide linkage, a carboxylic acid group, and an ether linkage provides multiple avenues for non-covalent interactions, which are the driving forces behind self-assembly and the formation of supramolecular structures.

Key Structural Features for Materials Science Applications:

Structural FeaturePotential Role in Material Science
Aromatic Rings Can participate in π-π stacking interactions, contributing to the organization of molecules into ordered assemblies. acs.org
Amide Bond A strong hydrogen bond donor and acceptor, capable of forming extended hydrogen-bonding networks that can direct self-assembly. rsc.orgresearchgate.net
Carboxylic Acid Group Can form strong hydrogen-bonded dimers and can be deprotonated to introduce electrostatic interactions and pH-responsiveness.
Ether Linkage Provides conformational flexibility and can also participate in weaker hydrogen bonding.

The interplay of these functional groups could enable the self-assembly of this molecule into well-defined nanostructures such as fibers, sheets, or gels in a suitable solvent system. jpn.org The principles of supramolecular chemistry suggest that molecules with both hydrogen-bonding capabilities and aromatic stacking potential can form complex, ordered structures. nih.govnih.gov

Furthermore, the carboxylic acid and amino groups (in its precursor form) make this compound a viable monomer for incorporation into polymers. Polyamides and polyesters containing this structural unit could exhibit unique thermal, mechanical, and optical properties. For example, polymers functionalized with aminobenzoic acid groups have been explored for their adsorption capabilities. mdpi.com The integration of this specific compound into polymer chains could lead to the development of novel functional materials for a variety of applications. researchgate.netresearchgate.netgoogle.com

Role as a Versatile Synthetic Intermediate for the Construction of More Complex Organic Molecules and Scaffolds

Aminobenzoic acids and their derivatives are well-established as versatile building blocks in organic synthesis. nih.gov Anthranilic acid (2-aminobenzoic acid), for instance, is a common precursor for the synthesis of a wide array of heterocyclic compounds, including quinazolines and benzodiazepines. ki.secore.ac.ukdiva-portal.org Similarly, this compound, with its multiple reactive sites, holds significant potential as a synthetic intermediate.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, providing a handle for further molecular elaboration. acs.org The aromatic rings can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functionalities. Moreover, the amide bond, while generally stable, can be cleaved under specific conditions to liberate the constituent aminobenzoic acid and phenoxyacetic acid moieties, which could be useful in certain synthetic strategies.

The compound could serve as a scaffold for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. For example, the benzoic acid portion could be used as a starting point for the synthesis of novel heterocyclic systems, while the ethoxyphenoxy group could be further functionalized to tune the properties of the final molecule. mdpi.comresearchgate.net

Future Research Directions and Emerging Areas for Scholarly Inquiry Pertaining to this compound and Its Structural Class

The future research landscape for this compound and related compounds is rich with possibilities. A key area for future investigation will be the systematic exploration of the potential applications outlined in the preceding sections.

Emerging Research Areas:

Research AreaFocus of Inquiry
Chemical Biology - Synthesis of fluorescently labeled or otherwise tagged derivatives to be used as chemical probes. - High-throughput screening to identify novel biological targets.
Materials Science - Detailed studies of the self-assembly behavior of the compound under various conditions (e.g., different solvents, pH, temperature). - Incorporation of the molecule as a monomer into novel polymers and characterization of the resulting materials. - Exploration of the formation of supramolecular gels and liquid crystals.
Synthetic Chemistry - Utilization of the compound as a building block for the synthesis of complex heterocyclic scaffolds. - Development of novel synthetic methodologies that leverage the unique reactivity of this structural class.
Sustainable Chemistry - Investigation of biosynthetic routes for the production of aminobenzoic acid derivatives to create more environmentally friendly and sustainable manufacturing processes. mdpi.commdpi.comgoogle.comgoogle.com

Moreover, a deeper understanding of the fundamental chemical properties and metabolic pathways of aminobenzoic acid derivatives will be crucial for fully realizing their therapeutic and technological potential. explorationpub.com The development of new synthetic methods will also play a critical role in accessing a wider range of structural analogs for further study. semanticscholar.org As the fields of chemical biology, materials science, and organic synthesis continue to evolve, compounds like this compound are likely to attract increasing attention for their untapped potential.

Q & A

Q. How does the compound interact with serum albumin, and what techniques measure binding constants?

  • Methodological Answer :
  • Fluorescence quenching : Titrate with BSA and calculate KdK_d via Stern-Volmer plots.
  • Surface plasmon resonance (SPR) : Immobilize albumin on a CM5 chip for real-time kon/koffk_{on}/k_{off} determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.